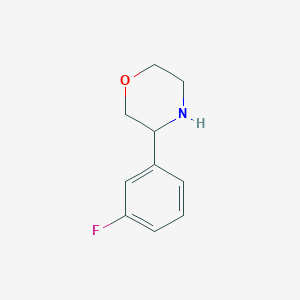

3-(3-Fluorophenyl)morpholine

描述

Overview of Fluorine Substitution in Organic Compounds for Advanced Chemical Research

The introduction of fluorine into organic molecules is a widely employed strategy in modern chemical research, particularly in the field of medicinal chemistry. tandfonline.combohrium.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a compound. tandfonline.com Fluorine substitution can be used to block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of a molecule. bohrium.comnih.gov It can also modulate the acidity or basicity of nearby functional groups, which in turn affects a compound's pharmacokinetic properties and binding affinity to target proteins. bohrium.com Furthermore, the strategic placement of fluorine can alter the conformation of a molecule and enhance its binding to a biological target through various non-covalent interactions. tandfonline.combohrium.com

Research Context of 3-(3-Fluorophenyl)morpholine within the Broader Field of Morpholine (B109124) Chemistry

Within the extensive family of morpholine-containing compounds, this compound and its derivatives have garnered significant attention from the research community. This specific compound combines the beneficial attributes of the morpholine scaffold with the strategic advantages of fluorine substitution. The presence of the 3-fluorophenyl group can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable tool for investigating structure-activity relationships. Researchers have synthesized and studied various derivatives of this compound to explore their potential in different areas of chemical and biological research. For instance, studies have explored its use as a building block for more complex molecules and have investigated its potential biological activities, such as enzyme inhibition. smolecule.com The investigation of compounds like (E)-1-(4-Morpholinophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, a chalcone (B49325) derivative, highlights the utility of the this compound substructure in the design of novel compounds with specific biological targets in mind. tandfonline.com

Interactive Data Table: Properties of 3-Fluoro-4-morpholinoaniline

Below is an interactive table summarizing key computed properties of 3-Fluoro-4-morpholinoaniline, a related fluorophenyl morpholine derivative.

| Property Name | Property Value |

| Molecular Weight | 196.22 g/mol |

| XLogP3-AA | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 196.10119120 Da |

| Monoisotopic Mass | 196.10119120 Da |

| Topological Polar Surface Area | 38.5 Ų |

| Heavy Atom Count | 14 |

| Complexity | 185 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEADMLCVFDCVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenyl Morpholine and Analogues

Strategies for Morpholine (B109124) Ring Formation

The construction of the morpholine ring is a critical step in the synthesis of 3-(3-fluorophenyl)morpholine and its analogues. Both intermolecular and intramolecular cyclization strategies, as well as one-pot procedures, have been effectively employed.

Intermolecular Cyclization Approaches

Intermolecular cyclization typically involves the reaction between two different molecules to form the morpholine ring. A common approach is the reaction of an appropriate amine with a suitable dielectrophile. For instance, the reaction of 1,2-amino alcohols with α-halo acid chlorides can lead to the formation of an intermediate that subsequently cyclizes to the morpholine ring. Another strategy involves the base-promoted intermolecular cascade cyclization of substituted 3-aryl(heteroaryl)-3-chloroacrylaldehydes with tetrahydroisoquinolines, which provides a pathway to related heterocyclic systems. nih.gov

| Reactants | Reagents/Conditions | Product | Notes |

| Amino alcohol and α-halo acid chloride | Base | Morpholine derivative | Forms an intermediate amide or ester that cyclizes. |

| 3-Aryl-3-chloroacrylaldehyde and Tetrahydroisoquinoline | Base | Pyrrolo[2,1-a]isoquinoline | A cascade reaction leading to a related heterocyclic system. nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization, where a single molecule undergoes ring closure, is a widely used and often highly efficient method for synthesizing morpholine derivatives. These reactions often provide good control over stereochemistry.

Key approaches include:

Wacker-type aerobic oxidative cyclization: A base-free Pd(DMSO)2(TFA)2 catalyst can be used for the cyclization of alkenes to form six-membered nitrogen heterocycles like morpholines. organic-chemistry.org

Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org

From aziridines: Ring-opening of aziridines with nucleophiles followed by cyclization is a versatile method. For example, the reaction of aziridines with halogenated alcohols, promoted by an ammonium (B1175870) persulfate salt, proceeds via an SN2-type ring opening followed by cyclization. beilstein-journals.orgresearchgate.net This method has been shown to be effective for producing both 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org

From N-propargylamines: The synthesis of morpholine cores from N-propargylamines has gained significant attention due to the low cost and ready availability of the starting materials. scispace.com These methods often involve metal-catalyzed cyclization, such as with mercury(II) salts. beilstein-journals.org

| Starting Material | Reagents/Conditions | Product | Key Features |

| Alkenes | Pd(DMSO)2(TFA)2 | Morpholine | Base-free Wacker-type cyclization. organic-chemistry.org |

| Nitrogen-tethered alkenes | BF3·OEt2 | Morpholine | Intramolecular hydroalkoxylation. organic-chemistry.org |

| Aziridines and halogenated alcohols | (NH4)2S2O8 | Substituted morpholine | Metal-free, one-pot synthesis. beilstein-journals.org |

| N-propargylamines | Hg(II) salts | Morpholine derivative | Utilizes readily available starting materials. scispace.combeilstein-journals.org |

One-Pot Synthetic Procedures for Morpholine Ring Construction

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste by combining multiple reaction steps in a single reaction vessel. Several one-pot methods for constructing the morpholine ring have been reported.

A notable example is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgnih.gov This approach, starting from ether-containing aminoalkyne substrates, utilizes a titanium catalyst for hydroamination to form a cyclic imine, which is then reduced by a Noyori-Ikariya catalyst to yield chiral 3-substituted morpholines with high enantiomeric excess. nih.gov Another one-pot strategy involves the reaction of aziridines with halogenated alcohols, which proceeds through a ring-opening and subsequent cyclization sequence. beilstein-journals.org Multi-component reactions, such as those involving Schiff bases, formaldehyde, and morpholine, have also been developed for the one-pot synthesis of 3-substituted morpholine derivatives. sioc-journal.cn

| Starting Materials | Catalysts/Reagents | Product | Key Features |

| Ether-containing aminoalkynes | Ti catalyst, RuCl(S,S)-Ts-DPEN | Chiral 3-substituted morpholine | Tandem hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgnih.gov |

| Aziridines and halogenated alcohols | Ammonium persulfate | Substituted morpholine | Metal-free, one-pot ring-opening and cyclization. beilstein-journals.org |

| Schiff bases, formaldehyde, morpholine | - | 3-Substituted-1-morpholino-1,2,4-triazole Mannich bases | Multi-component one-pot reaction. sioc-journal.cn |

Installation of the Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group is a crucial step that imparts specific physicochemical properties to the final molecule. This can be achieved either by starting with a pre-fluorinated building block or by performing a regioselective fluorination reaction on an existing aryl group. Coupling reactions are then employed to link the fluorophenyl group to the morpholine ring.

Regioselective Fluorination Strategies for Aryl Groups

Direct and regioselective fluorination of aromatic rings is a challenging but powerful tool in medicinal chemistry. Several methods have been developed for this purpose.

Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF4) can be used for the direct fluorination of ketones to α-fluoroketones, which can be precursors to fluorinated heterocycles. organic-chemistry.org The use of micellar systems with surfactants like sodium dodecyl sulfate (B86663) (SDS) can promote these reactions in water. organic-chemistry.org For the direct fluorination of aryl groups, electrophilic fluorinating agents derived from [18F]F2, such as [18F]acetylhypofluorite ([18F]AcOF) and [18F]xenon difluoride ([18F]XeF2), have been explored, although they can sometimes suffer from poor regioselectivity. nih.gov

Nucleophilic Fluorination: The use of fluoride (B91410) ions as nucleophiles is a common strategy. The regioselectivity of nucleophilic fluorination of aziridinium (B1262131) ions can be controlled by hydrogen bonding catalysts, which modulate the charge density of the fluoride ion. nih.gov

| Substrate | Reagent/Catalyst | Product | Notes |

| Ketones | Selectfluor / SDS in water | α-Fluoroketone | Micellar-system-mediated regioselective fluorination. organic-chemistry.org |

| Aryl precursors | [18F]AcOF, [18F]XeF2 | Fluorinated aryl compound | Electrophilic fluorination, regioselectivity can be an issue. nih.gov |

| Aziridinium ions | Fluoride ion / Hydrogen bonding catalyst | Regioisomeric fluoroamines | Catalyst controls regioselectivity of nucleophilic attack. nih.gov |

Coupling Reactions for Aryl-Morpholine Linkage Formation

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the C-N bond between the aryl group and the morpholine nitrogen or the C-C bond between the aryl group and the morpholine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a common method for forming carbon-carbon bonds. For example, it can be used to couple a fluorophenylboronic acid derivative with a suitable morpholine-containing partner.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions are widely used for C-N bond formation. Deep eutectic solvents can serve as effective media for these reactions, often eliminating the need for additional ligands. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful method for forming C(sp²)–N bonds, linking an aryl halide or triflate with an amine, such as a pre-formed morpholine ring. rsc.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. It has been used in the synthesis of aryl-substituted morpholines. sigmaaldrich.com

| Reaction Type | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium | Fluorophenylboronic acid and morpholine derivative | C-C |

| Ullmann Condensation | Copper | Aryl halide and morpholine | C-N |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate and morpholine | C-N |

| Stille Coupling | Palladium | Organotin compound and organic halide | C-C |

Asymmetric Synthesis and Stereocontrol in Chiral Fluorophenyl Morpholine Production

Enantioselective Methodologies for Chiral Morpholines

The enantioselective synthesis of chiral morpholines is a critical area of research, leading to the development of several powerful catalytic systems. These methods aim to produce morpholine scaffolds with a single, desired enantiomeric form, which is crucial for their application in pharmaceuticals.

Another highly effective method is the asymmetric hydrogenation of dehydromorpholines. smolecule.com Using a bisphosphine-rhodium complex with a large bite angle as the catalyst, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities, often up to 99% ee. smolecule.com This "after cyclization" approach is noted for its high efficiency, operational simplicity, and atom economy. smolecule.com

Catalytic asymmetric halocyclization represents a further approach, particularly for accessing morpholines with quaternary stereocenters. smolecule.com Using a catalyst derived from cinchona alkaloids, various chlorinated 2,2-disubstituted morpholines have been synthesized from alkenol substrates in excellent yields and enantioselectivities under mild conditions. smolecule.com Additionally, the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization, provides a highly regio- and stereoselective route to substituted nonracemic morpholines in high yield and enantioselectivity.

Table 1: Comparison of Enantioselective Methodologies for Chiral Morpholine Synthesis

| Methodology | Catalyst/Reagent | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalytic Synthesis | Organocatalyst (e.g., for α-chlorination) | Five-step procedure for C2-functionalized morpholines. | 35–60% (overall) | 75–98% | Current time information in Bangalore, IN. |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex (SKP–Rh) | Hydrogenation of 2-substituted dehydromorpholines. | Quantitative | Up to 99% | smolecule.com |

| Asymmetric Halocyclization | Cinchona Alkaloid-derived Phthalazine | Furnishes morpholines with a quaternary stereocenter. | Excellent | Excellent | smolecule.com |

| Aziridine Ring Opening | Lewis Acid (e.g., Cu(OTf)₂) followed by base | Regio- and stereoselective SN2 opening/cyclization. | High | High |

Diastereoselective Approaches to Fluorophenyl Morpholine Derivatives

When a molecule contains multiple stereocenters, as is common in complex morpholine derivatives, diastereoselective synthesis is required to control the relative orientation of these centers. Such control is often achieved through substrate-controlled or reagent-controlled reactions.

A notable example is the diastereoselective synthesis of substituted morpholines through the addition of Grignard reagents to N-sulfinyl imines. thieme-connect.com This two-step process involves the initial diastereoselective addition to form an intermediate, which then undergoes cyclization. thieme-connect.com This method provides a reliable route to stereochemically defined morpholine derivatives. thieme-connect.com

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another powerful atom-economic pathway for producing highly substituted morpholines. rsc.org This strategy allows for the synthesis of various N-protected disubstituted and trisubstituted morpholines in high yields and with excellent diastereoselectivities (up to >99:1 dr). rsc.org

Furthermore, iron(III) catalysis has been employed for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org Similarly, a photocatalytic, diastereoselective annulation strategy has been developed for synthesizing substituted 2-aryl morpholines directly from readily available starting materials using a visible-light-activated photocatalyst. nih.gov

Table 2: Selected Diastereoselective Methodologies for Morpholine Synthesis

| Methodology | Key Reagents/Catalyst | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Grignard Addition to Sulfinyl Imine | Grignard Reagent, N-Sulfinyl Imine | N-Sulfinyl Imines | Stereoselective synthesis of substituted morpholines. | thieme-connect.com |

| Rhodium-Catalyzed Cyclization | Rhodium Catalyst | Nitrogen-tethered Allenols | High diastereoselectivity (up to >99:1 dr) for highly substituted morpholines. | rsc.org |

| Iron-Catalyzed Cyclization | Iron(III) Catalyst | 1,2-Amino Ethers with Allylic Alcohols | Diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. | organic-chemistry.org |

| Photocatalytic Annulation | Visible-light Photocatalyst, Lewis Acid | Readily available starting materials | Diastereoselective synthesis of tri- and tetra-substituted morpholines. | nih.gov |

Synthesis of Structural Analogues and Positional Isomers for Comparative Academic Studies

The synthesis of structural analogues, including positional isomers where the fluorine atom is moved around the phenyl ring, is essential for structure-activity relationship (SAR) studies. These studies help to elucidate how the position of a substituent affects the molecule's interaction with biological targets.

Synthesis of Fluorophenyl Morpholine Positional Isomers (e.g., 2-, 3-, and 4-fluorophenyl isomers)

The synthesis of fluorophenyl morpholine isomers typically involves coupling a fluorinated aromatic precursor with the morpholine core.

2-Fluorophenyl Isomer : The synthesis of 2-(2-fluorophenyl)morpholine (B1358595) can be achieved through methods like the direct substitution reaction of morpholine with 2-fluorobenzaldehyde (B47322) under basic conditions. smolecule.com

3-Fluorophenyl Isomer : (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is synthesized by reacting a suitable amine with an appropriate aldehyde to form the morpholine ring, followed by nucleophilic substitution with a fluorinated benzene (B151609) derivative to introduce the 3-fluorophenyl group. smolecule.com

4-Fluorophenyl Isomer : The 4-fluorophenyl isomer is a key intermediate in several pharmaceutical compounds. For instance, (S)-3-(4-fluorophenyl)morpholin-2-one, an intermediate for the antiemetic drug aprepitant (B1667566), can be prepared from ethyl 2-(4-fluorophenyl)-2-oxoacetate in three steps involving cyclization, hydrogenation, and resolution. An efficient one-pot Grignard addition/hydrogenation procedure is also a key step in synthesizing the 3-(4-fluorophenyl)morpholine (B2824144) moiety of aprepitant. researchgate.net

Table 3: Synthetic Approaches to Fluorophenyl Morpholine Positional Isomers

| Isomer | Precursor Example | Key Reaction Step | Reference |

|---|---|---|---|

| 2-Fluorophenyl | 2-Fluorobenzaldehyde | Direct substitution with morpholine. | smolecule.com |

| 3-Fluorophenyl | A fluorinated benzene derivative | Nucleophilic substitution. | smolecule.com |

| 4-Fluorophenyl | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Cyclization, hydrogenation, and resolution. |

Derivatization Strategies on the Morpholine Nitrogen and Phenyl Ring

Further diversification of the fluorophenyl morpholine scaffold is achieved by adding functional groups to either the morpholine nitrogen or the phenyl ring.

Derivatization of the Morpholine Nitrogen: The secondary amine of the morpholine ring is a common site for derivatization. N-alkylation is a frequent strategy. For example, the nitrogen can be functionalized with an ethyl group to produce compounds like (2R)-4-ethyl-2-(3-fluorophenyl)morpholine. More complex groups can also be introduced, such as in the synthesis of aprepitant, where the morpholine nitrogen of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine is alkylated with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole via reductive amination. google.com The nitrogen can also be acylated; for example, morpholine can be reacted with acyl chlorides to form amides, such as 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine. pensoft.net

Derivatization of the Phenyl Ring: Modifying the phenyl ring introduces additional diversity. This can involve adding other substituents alongside the fluorine atom. For example, microwave-assisted synthesis has been used to prepare 2-amino-N-[3-fluoro-4-(morpholin-4-yl)phenyl]benzene-1-sulfonamide derivatives starting from 3,4-difluoronitrobenzene. researchgate.net In this case, one fluorine is substituted by morpholine and the other remains, while other transformations occur on the ring. Another approach involves using a pre-functionalized phenyl ring, such as in the synthesis of 3-(3-Chloro-5-fluorophenyl)morpholine (B6588800). More complex derivatizations include creating chalcones by reacting 4-morpholinophenyl acetophenone (B1666503) with fluorinated benzaldehydes, resulting in structures like (E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. nih.govmdpi.com

Table 4: Examples of Derivatization Strategies

| Derivatization Site | Reagent/Method | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| Morpholine Nitrogen | Reductive amination with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole | N-alkylation with a triazole moiety. | google.com |

| Morpholine Nitrogen | Acyl chloride | N-acylation (Amide formation). | pensoft.net |

| Phenyl Ring | Reaction starting from 3,4-difluoronitrobenzene | Creates a 3-fluoro-4-morpholinyl pattern with other functionalities. | researchgate.net |

| Phenyl Ring | Claisen-Schmidt condensation with fluorinated benzaldehydes | Chalcone (B49325) formation on a morpholinophenyl scaffold. | nih.govmdpi.com |

Modern Synthetic Techniques Applied to Fluorophenyl Morpholine Synthesis

The synthesis of morpholine derivatives has benefited significantly from the adoption of modern chemical technologies that offer improvements in efficiency, scalability, and environmental impact over conventional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of novel fluorophenyl morpholine benzene sulfonamide Schiff bases, microwave heating reduced reaction times from 16-24 hours (using conventional methods) to just 4-6 minutes. This technique is also employed in synthesizing morpholine-based chalcones and other hybrid molecules, often leading to higher yields in significantly shorter times. nih.govresearchgate.netnih.gov

Continuous Flow Synthesis: Flow chemistry offers advantages in scalability, safety, and process control. A scalable, photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been developed to produce substituted morpholines under continuous flow conditions. organic-chemistry.orgacs.orgnih.gov This method, which uses an inexpensive organic photocatalyst, allows for gram-scale synthesis and reduces reaction times. acs.orgacs.org

Novel Catalytic Methods: Modern synthesis relies heavily on the development of novel and more efficient catalysts. Photocatalysis, using visible light to drive chemical reactions, has been successfully applied to the diastereoselective synthesis of 2-aryl morpholines. nih.gov In addition, heterogeneous catalysts, such as silica-based catalysts (e.g., HClO4–SiO2), are being explored as simple, convenient, and reusable options for producing various heterocyclic compounds in good to excellent yields. scholarsresearchlibrary.com

Table 5: Application of Modern Synthetic Techniques

| Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Synthesis of fluorophenyl morpholine Schiff bases and chalcones. | nih.gov |

| Continuous Flow Chemistry | Scalability, improved safety, precise control of conditions. | Photocatalytic synthesis of substituted morpholines using SLAP reagents. | acs.orgnih.govacs.org |

| Photocatalysis | Uses light to initiate reactions, often under mild conditions. | Diastereoselective annulation for the synthesis of 2-aryl morpholines. | nih.gov |

| Heterogeneous Catalysis | Easily separable and reusable catalysts. | Use of silica-based catalysts (HClO4–SiO2) for heterocycle synthesis. | scholarsresearchlibrary.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net The synthesis of morpholine derivatives, including those with fluorophenyl substituents, has greatly benefited from this technology. researchgate.net

The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. researchgate.net For instance, in the synthesis of novel fluorophenyl morpholine benzene sulfonamide Schiff bases, the use of microwave irradiation reduced the reaction time from 16-24 hours under conventional heating to just 4-6 minutes. researchgate.net While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, analogous protocols for similar morpholine derivatives provide a strong basis for its synthesis.

An adapted protocol for a related compound, 4-(3-Bromophenyl)morpholine, involves dissolving morpholine and 3-bromobenzyl chloride in ethanolic sodium hydroxide (B78521) and irradiating the mixture in a microwave reactor. This process highlights the typical conditions used in such syntheses. The reaction proceeds efficiently, yielding the desired product in a significantly shortened timeframe.

| Reactants | Solvent/Base | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine, 3-Bromobenzyl chloride | Ethanolic NaOH | 80°C, 50 W | 1–2 minutes | Not specified | |

| 3,4-Difluoronitrobenzene, Amines | Ethanol | Not specified | 4–6 minutes | Up to 81% for derivatives |

Transition Metal-Catalyzed Reaction Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity. nih.govrsc.org The synthesis of 3-arylmorpholines, including this compound, frequently employs these powerful catalytic systems.

One of the most common methods for the synthesis of arylamines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov This reaction would involve the coupling of an aryl halide (such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene) with morpholine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.

Another widely used transition metal-catalyzed reaction is the Suzuki-Miyaura coupling. While typically used for C-C bond formation, variations of this reaction can be adapted for C-N bond formation. For the synthesis of this compound, a plausible route involves the coupling of 3-fluorophenylboronic acid with a suitably protected 3-halomorpholine derivative, catalyzed by a palladium complex.

Copper-catalyzed reactions also present a viable pathway for the synthesis of N-arylmorpholines. beilstein-journals.orgacs.org These reactions can proceed under milder conditions compared to some palladium-catalyzed systems and offer an alternative for substrates that may be sensitive to palladium catalysis. For example, the Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, could be employed.

The development of these catalytic systems has provided chemists with a versatile toolbox for the construction of complex molecules like this compound with high precision. acs.orgacs.orgmdpi.com

| Reaction Type | Catalyst System | Reactants | General Conditions | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP) | 3-Fluorophenyl halide, Morpholine | Base (e.g., NaOtBu), Toluene, Heat | nih.gov |

| Suzuki-Miyaura Coupling (adapted) | Pd catalyst (e.g., Pd(PPh3)4) | 3-Fluorophenylboronic acid, 3-Halomorpholine derivative | Base (e.g., K2CO3), Solvent mixture (e.g., Toluene/Water), Heat | |

| Ullmann Condensation | Cu catalyst (e.g., CuI) | 3-Fluorophenyl halide, Morpholine | High temperature, Polar aprotic solvent (e.g., DMF) | acs.org |

Elucidation of Reaction Mechanisms in Fluorophenyl Morpholine Synthesis and Chemical Transformations

Mechanistic Pathways of Morpholine (B109124) Ring Formation

The synthesis of the morpholine ring, particularly with an aryl substituent at the C-3 position, can be achieved through several mechanistic pathways. These routes typically start from 1,2-amino alcohols and involve an intramolecular cyclization as the key ring-forming step.

One of the most fundamental methods is the intramolecular Williamson ether synthesis . This reaction involves a 2-amino-1-(3-fluorophenyl)ethanol (B1581014) derivative. The mechanism proceeds via deprotonation of the hydroxyl group by a base (e.g., NaH) to form a more nucleophilic alkoxide. This alkoxide then attacks an adjacent carbon atom bearing a suitable leaving group (e.g., a halide or a sulfonate ester) in an intramolecular SN2 reaction, displacing the leaving group and forming the six-membered morpholine ring. organic-chemistry.org The stereochemistry of the starting amino alcohol directly influences the stereochemistry of the final product.

Another common pathway is through reductive amination . wikipedia.orgmasterorganicchemistry.com This two-step process begins with the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate. wikipedia.orgnumberanalytics.comlibretexts.org This intermediate is then reduced to the corresponding amine. youtube.com For the synthesis of 3-(3-fluorophenyl)morpholine, this could involve the reaction of a (3-fluorophenyl)-substituted aldehyde or ketone with an amino alcohol, followed by reduction of the resulting imine and subsequent cyclization. A one-pot Grignard addition/hydrogenation procedure has been described as a key step in synthesizing the related 3-(4-fluorophenyl)morpholine (B2824144) moiety, which involves the reduction of an incipient imine intermediate. acs.org

More advanced methods include transition metal-catalyzed cyclizations . For instance, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines. nih.gov The proposed mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine. The key step is a syn-aminopalladation of a tethered alkene, which forms a new carbon-palladium and carbon-nitrogen bond. Subsequent reductive elimination releases the morpholine product and regenerates the Pd(0) catalyst. nih.gov This approach allows for the modular construction of complex morpholine structures.

The table below summarizes key mechanistic approaches to morpholine ring formation.

| Mechanistic Pathway | Key Precursors | Key Steps | Typical Reagents/Catalysts |

| Intramolecular SN2 | 2-Amino-1-arylethanol with a leaving group | Deprotonation, Intramolecular nucleophilic attack | Strong base (e.g., NaH), Leaving group (e.g., -Br, -OTs) |

| Reductive Amination | Carbonyl compound, Amino alcohol | Imine/Iminium ion formation, Reduction, Cyclization | Reducing agents (e.g., NaBH3CN, H2/Pd) |

| Pd-catalyzed Carboamination | O-Allyl ethanolamine, Aryl halide | Oxidative addition, Aminopalladation, Reductive elimination | Pd(0) catalyst, Ligands (e.g., phosphines) |

| Acid-Catalyzed Cyclization | 1,2-Amino alcohol, Dihalide (e.g., 1,2-dibromoethane) | N-alkylation, Intramolecular cyclization | Acid catalyst, Base |

Detailed Mechanisms of Fluorination Reactions and Substitutions on the Aryl Moiety

The introduction of the fluorine atom onto the phenyl ring of 3-phenylmorpholine (B1352888) is typically accomplished by using a pre-fluorinated starting material rather than by direct fluorination of the phenylmorpholine core.

A prevalent strategy involves nucleophilic aromatic substitution (NAS) on a highly activated fluorinated benzene (B151609) ring. For example, the synthesis can start with a compound like 1-chloro-3-fluoro-4-nitrobenzene. The mechanism begins with the nucleophilic attack of morpholine on the carbon atom bearing the chlorine, which is activated by the electron-withdrawing nitro group. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity, yielding 4-(3-fluoro-4-nitrophenyl)morpholine. The nitro group can then be reduced to an amine (e.g., using H₂/Pd-C), which can be further modified or used in subsequent synthetic steps. A similar reaction of 1-bromo-4-fluorobenzene (B142099) with morpholine can proceed via a benzyne (B1209423) intermediate, leading to a mixture of meta and para isomers. acs.org

The table below outlines a typical mechanistic sequence for incorporating the fluorophenyl group.

| Step | Reaction Type | Mechanism Detail | Reactants | Product |

| 1 | Nucleophilic Aromatic Substitution | Addition-Elimination via Meisenheimer complex | 3,4-difluoronitrobenzene, Morpholine | 4-(3-Fluoro-4-nitrophenyl)morpholine |

| 2 | Nitro Group Reduction | Catalytic Hydrogenation | 4-(3-Fluoro-4-nitrophenyl)morpholine, H₂ | 3-Fluoro-4-morpholinoaniline |

| 3 | Diazotization | Formation of Diazonium Salt | 3-Fluoro-4-morpholinoaniline, NaNO₂, HCl | Diazonium salt intermediate |

| 4 | Sandmeyer/Schiemann type reaction | Substitution of diazonium group | Diazonium salt intermediate | Further functionalized fluorophenyl morpholine |

Mechanisms of Derivatizations and Functionalizations of the Fluorophenyl Morpholine Core

Once the this compound core is synthesized, it can be further modified at the morpholine nitrogen or on the aromatic ring.

N-Functionalization: The secondary amine of the morpholine ring is a nucleophilic center and readily undergoes N-alkylation and N-acylation .

N-Alkylation can proceed through a direct SN2 mechanism where the morpholine nitrogen attacks an alkyl halide, displacing the halide. masterorganicchemistry.com However, this method can lead to over-alkylation. masterorganicchemistry.com A more controlled method is reductive amination , where the morpholine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. masterorganicchemistry.comnih.gov

N-Acylation involves the reaction of the morpholine with an acylating agent, such as an acyl chloride or anhydride. The mechanism is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the N-acylated product and a leaving group.

Aryl Ring Functionalization: The fluorophenyl ring can be functionalized using modern cross-coupling reactions, assuming a suitable handle (like a halogen) is present.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves: (1) oxidative addition of the aryl halide to a Pd(0) complex; (2) coordination of the amine and deprotonation to form a palladium-amido complex; and (3) reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org This method could be used to introduce additional amino substituents onto the fluorophenyl ring.

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction used to form C-C bonds between an aryl halide and an organoboron compound. The mechanism is similar, involving oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination. This allows for the introduction of alkyl, alkenyl, or other aryl groups to the fluorophenyl moiety.

Application of Kinetic and Spectroscopic Studies for Mechanistic Insight

Elucidating the complex mechanisms involved in the synthesis and derivatization of this compound relies heavily on kinetic and spectroscopic techniques to identify and characterize transient species.

Kinetic studies provide quantitative data on reaction rates, which can help to determine the rate-determining step and validate a proposed mechanism. For instance, monitoring the concentration of reactants, intermediates, and products over time can reveal the reaction order and the influence of catalyst or reagent concentrations. In the synthesis of the related aprepitant (B1667566), kinetic analysis under different hydrogen pressures revealed unusual stepwise hydrogenation kinetics, where debenzylation was completed before imine reduction began, providing crucial mechanistic insight. acs.org

Spectroscopic techniques are indispensable for identifying reaction intermediates. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about stable intermediates that can be isolated or observed in the reaction mixture. numberanalytics.com

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for detecting and characterizing transient, low-concentration, and charged intermediates directly from the reaction solution. semanticscholar.orgmdpi.com Tandem MS (MS/MS) can further provide structural information on these captured intermediates. nih.gov

In-situ Infrared (IR) spectroscopy can monitor changes in functional groups in real-time, helping to track the progress of a reaction and identify transient species as they form and are consumed. rsc.org Techniques like time-resolved IR (TRIR) can observe intermediates on very short timescales. numberanalytics.com

These experimental techniques, when used in combination, provide a powerful arsenal (B13267) for constructing a detailed picture of a reaction pathway. numberanalytics.comrsc.org

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating reaction mechanisms at the molecular level. rsc.org These methods complement experimental studies by providing detailed information about structures and energies of transient species that are difficult or impossible to observe directly.

Key applications of computational approaches include:

Mapping Potential Energy Surfaces: DFT calculations can map the entire energy landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.org

Determining Transition State Structures: By locating the transition state (the highest energy point along the reaction coordinate), chemists can understand the geometry of the key bond-forming and bond-breaking events. Computational studies on morpholine-based organocatalysts have disclosed the transition state of reactions, explaining observed stereoselectivity. nih.govfrontiersin.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is directly related to the reaction rate. This allows for a theoretical prediction of reaction feasibility and selectivity. DFT calculations have been used to evaluate the activation barriers for different C-N bond cleavage pathways in cyclic amines, explaining the observed regioselectivity. nih.gov

Validating Proposed Mechanisms: By comparing calculated energy profiles for different possible pathways, researchers can determine the most likely mechanism. For instance, a DFT study on the reaction of β-amino alcohols with dialkyl oxalates indicated that the formation of morpholine-diones versus linear amides is under thermodynamic, not kinetic, control.

The integration of computational modeling with experimental results from kinetic and spectroscopic studies provides a comprehensive and robust understanding of the reaction mechanisms governing the synthesis and reactivity of this compound. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Analysis of 3 3 Fluorophenyl Morpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(3-Fluorophenyl)morpholine derivatives by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, often in conjunction with two-dimensional techniques, allows for a detailed reconstruction of the molecule's structure.

¹H NMR spectroscopy is fundamental for identifying the number and type of protons and their neighboring environments. In derivatives of this compound, the protons of the morpholine (B109124) ring typically exhibit characteristic signals. For instance, in (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, the methylene (B1212753) protons of the morpholine ring adjacent to the nitrogen and oxygen atoms appear as triplets at approximately 3.34 ppm and 3.87 ppm, respectively, each with a coupling constant of 5 Hz. mdpi.comnih.gov The protons on the fluorophenyl ring show complex multiplets due to proton-proton and proton-fluorine couplings. For example, in the same compound, the aromatic protons appear as a multiplet in the range of 7.09-7.36 ppm. mdpi.com The presence of different substituents on the phenyl or morpholine rings can lead to shifts in these proton signals, providing valuable information about the electronic environment within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz |

| (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | CDCl₃ | 3.34 (t, 4H, J=5 Hz, morpholine –N–CH₂), 3.87 (t, 4H, J=5 Hz, morpholine –O–CH₂), 6.93 (d, 2H, J=5 Hz), 7.09 (m, 1H), 7.36 (m, 3H), 7.54 (d, 1H, J=15 Hz), 7.74 (d, 1H, J=15 Hz), 8.01 (d, 2H, J=5 Hz) mdpi.comnih.gov |

| N-(4-morpholino-3-fluorophenyl)-2-[(3-fluorophenyl)methylidene]amino}benzene-1-sulfonamide | DMSO-d₆ | 3.01 (t, 4H, J=4.8 Hz), 3.64 (t, 4H, J=4.8 Hz), 6.43-6.58 (m, 6H), 7.03-7.49 (m, 6H), 8.93 (s, 1H) |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. savemyexams.com In this compound derivatives, the carbon atoms of the morpholine ring typically resonate at characteristic chemical shifts. For instance, in (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, the carbon atoms of the morpholine ring appear at approximately 47.5 ppm (–N–CH₂) and 66.5 ppm (–O–CH₂). mdpi.com The carbon atoms of the 3-fluorophenyl ring exhibit signals that are influenced by the electronegative fluorine atom, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons provide insights into the substitution pattern on the phenyl ring. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | CDCl₃ | 47.5, 66.5, 113.4, 114.2, 114.3, 116.8, 117.0, 123.1, 124.4, 128.6, 130.3, 130.4, 130.7, 137.6, 141.8, 154.2, 187.7 mdpi.com |

¹⁹F NMR is a highly sensitive and powerful technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org The chemical shift of the fluorine atom in this compound derivatives is highly sensitive to its electronic environment. psu.edu For instance, in a study of morpholino(4-(trifluoromethyl)phenyl)methanone, the fluorine signal of the CF₃ group appeared at -62.92 ppm. rsc.org The coupling between the fluorine atom and adjacent protons (H-F coupling) or carbons (C-F coupling) provides valuable structural information. mdpi.com The magnitude of these coupling constants can help in assigning the relative positions of substituents on the fluorophenyl ring. ucsb.edu

For complex this compound derivatives with overlapping signals in one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine proton-carbon correlations over one bond and multiple bonds, respectively. These techniques are instrumental in unambiguously assigning all proton and carbon signals, confirming the connectivity of the molecular framework, and elucidating the regiochemistry and stereochemistry of the molecule.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FTIR, is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of a this compound derivative provides a unique fingerprint based on the vibrational modes of its bonds. Key characteristic absorption bands allow for the identification of specific functional groups. For example, the C-F stretching vibration in the fluorophenyl ring typically appears in the region of 1000-1400 cm⁻¹. mdpi.com The C-O-C stretching of the morpholine ether linkage is usually observed around 1119 cm⁻¹. mdpi.comnih.gov The C-N stretching of the morpholine amine can be seen in the 1241 cm⁻¹ region. mdpi.comnih.gov Additionally, aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine ring appear just below 3000 cm⁻¹. tandfonline.com

Table 3: FTIR Spectroscopic Data for a this compound Derivative

| Compound | Technique | Vibrational Frequencies (ν_max) in cm⁻¹ and Functional Group |

| (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | ATR | 1687.58 (C=O stretching), 1652.40 (C=C stretching, alkene), 1524.6 (C–F stretch), 1241.84 (C–N stretching), 1119.49 (C–O stretching) mdpi.comnih.gov |

The combination of these advanced spectroscopic methods provides a comprehensive and detailed structural characterization of this compound and its derivatives, which is crucial for understanding their chemical properties and potential applications.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are exquisitely sensitive to its structure. spectroscopyonline.com For a molecule to be Raman active, a change in polarizability must occur during the vibration. spectroscopyonline.com In this compound, characteristic vibrations arise from the fluorophenyl ring and the morpholine moiety.

The aromatic C=C stretching modes of the phenyl ring are expected to be strong in the Raman spectrum and typically appear in the 1450-1600 cm⁻¹ region. scielo.org.mx The C-H stretching vibrations of the aromatic ring also give rise to characteristic bands. The morpholine ring contributes several key vibrational modes, including the CH₂ bending (scissoring) and twisting modes, which are observed around 1444-1471 cm⁻¹. scielo.org.mx The C-O-C and C-N-C stretching vibrations of the heterocyclic ring are also detectable. Furthermore, the low-frequency region of the Raman spectrum (5-400 cm⁻¹) can provide information on phonon modes in the crystalline state. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Fluorophenyl Ring | Aromatic C=C Stretch | 1450 - 1600 | scielo.org.mx |

| Fluorophenyl Ring | C-F Stretch | 1000 - 1400 | |

| Morpholine Ring | CH₂ Scissoring/Bending | 1444 - 1471 | scielo.org.mx |

| Morpholine Ring | C-O-C Stretch | 1070 - 1150 | |

| Morpholine Ring | C-N-C Stretch | 1020 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allow for the determination of a molecule's elemental formula. For the hydrochloride salt of this compound (C₁₀H₁₃ClFNO), the calculated monoisotopic mass is 217.0669699 Da. nih.gov This level of precision is critical for unambiguously confirming the chemical formula of a synthesized compound and distinguishing it from other potential structures with the same nominal mass. Studies on related fluorophenyl morpholine derivatives consistently utilize HRMS to verify the identity of target compounds, often by observing the protonated molecular ion [M+H]⁺. mdpi.comacs.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClFNO | nih.gov |

| Monoisotopic Mass | 217.0669699 Da | nih.gov |

In addition to providing molecular weight, mass spectrometry fragments the molecule into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure. For this compound, which contains both ether and amine functionalities within its morpholine ring, fragmentation is predictable.

A primary fragmentation pathway involves α-cleavage, which is the breaking of a C-C bond adjacent to a heteroatom (nitrogen or oxygen). miamioh.edu This can lead to the opening of the morpholine ring. Another common fragmentation pattern observed in related structures is the cleavage of the bond connecting the phenyl ring to the morpholine ring, or the loss of the entire morpholine moiety. rsc.org For instance, in analyses of similar compounds, a significant fragment ion corresponding to the morpholine ring itself (m/z 86) is often detected, along with the fragment representing the remaining fluorophenyl portion of the molecule. rsc.org

| Fragment Ion | Proposed Structure | m/z (Nominal) | Reference |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₂FNO⁺ | 181 | |

| [M - C₄H₈NO]⁺ | C₆H₄F⁺ | 95 | rsc.org |

| [C₄H₈NO]⁺ | Morpholine ring fragment | 86 | rsc.org |

| [M - H]⁺ | C₁₀H₁₁FNO⁺ | 180 | miamioh.edu |

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For morpholine derivatives, X-ray analysis typically confirms that the morpholine ring adopts a stable chair conformation. ljmu.ac.ukacs.org

This method is crucial for resolving stereochemical ambiguities. For example, in the analysis of the related compound 3-fluorophenmetrazine, X-ray crystallography was used to unequivocally establish the trans-isomeric form. ljmu.ac.uk The resulting crystal structure also elucidates the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of molecules in the crystal lattice. researchgate.net

| Parameter | Information Obtained | Reference |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit (a, b, c, α, β, γ) | acs.org |

| Space Group | Symmetry of the crystal lattice | acs.org |

| Atomic Coordinates | Precise 3D position of each atom | |

| Molecular Conformation | Confirmation of ring puckering (e.g., chair conformation) and substituent orientation | ljmu.ac.uk |

| Intermolecular Interactions | Identification of hydrogen bonding and other packing forces | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. azooptics.com The spectrum provides information about the electronic structure, particularly the presence of chromophores—functional groups that absorb light.

The primary chromophore in this compound is the fluorophenyl ring. Aromatic systems typically exhibit strong absorption bands due to π→π* electronic transitions. For a related compound, 3-(4-Fluorophenyl)morpholine (B2824144) hydrochloride, the wavelength of maximum absorbance (λmax) is observed at approximately 260 nm, which is characteristic of this type of transition. azooptics.com In addition to the π→π* transitions of the aromatic ring, weaker n→π* transitions may also be possible. These transitions involve the promotion of a non-bonding electron from the lone pairs of the oxygen or nitrogen atoms in the morpholine ring to an anti-bonding π* orbital. rsc.org

| Transition Type | Chromophore | Expected λmax Range (nm) | Reference |

|---|---|---|---|

| π → π | Fluorophenyl Ring | ~250 - 280 | azooptics.com |

| n → π | N and O atoms in Morpholine Ring | > 280 (typically weak) | rsc.org |

Computational Chemistry and Theoretical Investigations of Fluorophenyl Morpholine Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 3-(3-Fluorophenyl)morpholine, these calculations have been instrumental in elucidating its fundamental electronic and structural properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgscispace.com It is a widely used approach for optimizing the molecular geometry and understanding the electronic properties of compounds like this compound. bohrium.com DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. rsc.orgresearchgate.net This process provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.net The insights gained from DFT are crucial for understanding the molecule's stability and its interactions with other molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.com For fluorophenyl morpholine (B109124) systems, the analysis of these orbitals helps to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is vacant of electrons. | Indicates the region of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. uni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface. researchgate.net Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound and its analogs, MEP maps help identify the reactive sites, including potential locations for hydrogen bonding and other intermolecular interactions. researchgate.net

Global Reactivity Descriptors (Electrophilicity, Nucleophilicity, Fukui Functions)

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in comparing the reactivity of different molecules. ijres.org Fukui functions are also employed to identify the specific atoms within a molecule that are most susceptible to either nucleophilic or electrophilic attack. bohrium.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Higher values indicate a greater ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Higher values suggest greater stability and lower reactivity. |

| Chemical Softness (S) | S = 1 / η | Higher values indicate greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, -χ) | Measures the energy stabilization when the system acquires additional electronic charge. |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

Molecular dynamics (MD) simulations serve as a powerful computational tool for exploring the dynamic behavior of fluorophenyl morpholine systems. rsc.org These simulations provide a cohesive view of the relationship between a molecule and its environment by modeling the interactions and movements of atoms and molecules over time. rsc.org For complex heterocyclic compounds like this compound and its derivatives, MD simulations offer critical insights into conformational flexibility, energy barriers for conformational changes, and intermolecular interaction strengths.

In the context of medicinal chemistry, where morpholine scaffolds are prevalent, MD simulations are used to understand the dynamic behavior of these molecules when interacting with biological targets, such as enzymes or receptors. researchgate.netnih.gov For instance, simulations can elucidate how the fluorophenyl and morpholine moieties orient themselves within a binding pocket, revealing the stability of certain conformations and the nature of the interactions. rsc.org Studies on related morpholine-containing chalcones have employed MD simulations to ascertain the rational approach for designing selective inhibitors, demonstrating how the dynamic behavior influences binding affinity and selectivity. researchgate.netnih.gov

The data generated from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability and flexibility of different parts of the molecule. This information is crucial for predicting how the molecule will behave in a solvated, dynamic environment, which is a more realistic representation than a static crystal structure. rsc.org By sampling various conformations, MD provides a deeper understanding of the structure-activity relationship, guiding the design of new derivatives with optimized properties. rsc.org

Theoretical Spectroscopy Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction and validation of Nuclear Magnetic Resonance (NMR) parameters. researchgate.netrsc.org These methods allow for the accurate calculation of chemical shifts (δ) and spin-spin coupling constants (J), which are fundamental to structural elucidation. d-nb.infonih.gov For fluorophenyl morpholine systems, DFT-based procedures can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a modest computational cost. rsc.org

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com These theoretical predictions are highly sensitive to the molecular conformation, making them valuable for conformational analysis in solution. nih.gov By comparing the calculated chemical shifts for different possible conformers with experimental data, the most probable structure in solution can be identified. nih.gov

For example, in studies of related (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, ¹H and ¹³C NMR spectra were predicted and compared with experimental results. mdpi.com The chemical shifts for the morpholine protons typically appear as triplets around 3.34 ppm and 3.87 ppm, corresponding to the nitrogen- and oxygen-adjacent methylene (B1212753) groups, respectively. mdpi.com The fluorine substituent on the phenyl ring influences the electronic environment of the aromatic protons, leading to complex multiplet patterns that can be accurately modeled. mdpi.com The development of machine learning models, trained on large datasets of calculated and experimental NMR data, is further enhancing the speed and accuracy of these predictions. d-nb.info

Table 1: Predicted and Experimental NMR Data for (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one mdpi.com

| Assignment | ¹H NMR (ppm) | Description |

| Morpholine –N–CH₂ | 3.34 | t, J = 5 Hz |

| Morpholine –O–CH₂ | 3.87 | t, J = 5 Hz |

| Aromatic & Vinylic H | 6.93 - 7.74 | m |

| Aromatic H (adjacent to C=O) | 8.01 | d, J = 5 Hz |

Data derived from a related morpholine chalcone (B49325) compound. mdpi.com

Theoretical calculations are crucial for interpreting the complex vibrational spectra (Infrared and Raman) of molecules like this compound. researchgate.netnih.gov DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to perform geometry optimization and frequency calculations. researchgate.net The output provides a set of vibrational frequencies and their corresponding intensities, which can be compared directly with experimental FT-IR and FT-Raman spectra. researchgate.netscielo.org.mx

This comparison aids in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net For instance, characteristic vibrational frequencies can be assigned to the C-H stretching of the aromatic ring, CH₂ stretching of the morpholine ring, C=C aromatic stretching, and the C-F stretching mode. mdpi.comscielo.org.mx In studies of related fluorophenyl compounds, C-F stretching vibrations are typically identified in the IR spectra. mdpi.com

The accuracy of these predictions allows for a detailed understanding of the molecule's structural and electronic properties. researchgate.net Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and limitations in the theoretical model. researchgate.net The use of computational vibrational spectroscopy is not limited to isolated molecules; it can also be applied to study intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Key Vibrational Frequencies for a Related Fluorophenyl Morpholine Derivative mdpi.com

| Vibrational Mode | Frequency (cm⁻¹) | Spectrum |

| C=O stretching | 1687.58 | FT-IR |

| C=C stretching (alkene) | 1652.40 | FT-IR |

| C–F stretch | 1524.6 | FT-IR |

| C–N stretching | 1241.84 | FT-IR |

| C–O stretching | 1119.49 | FT-IR |

Data derived from (E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. mdpi.com

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nonlinear Optical (NLO) Properties and Electronic Material Applications

Computational methods play a pivotal role in the investigation of nonlinear optical (NLO) properties of organic molecules, including fluorophenyl morpholine derivatives. researchgate.net These properties are of significant interest for applications in photonics and optoelectronics, such as optical switching and frequency generation. mdpi.comresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability, which can be calculated using quantum chemical methods like DFT and Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net

Theoretical calculations can predict various NLO parameters, including the static and dynamic dipole moment, polarizability, and first and second hyperpolarizabilities (β and γ). researchgate.net For instance, studies on thiophene-chalcone derivatives containing a fluorophenyl group have shown significant second and third-order NLO responses. researchgate.net The calculated third-order nonlinear susceptibility (χ⁽³⁾) and molecular hyperpolarizability (γh) for these related compounds suggest their potential use as optical limiters and switches. researchgate.net The unique electronic properties conferred by the fluorine atom and the morpholine ring make this compound and its derivatives promising candidates for the development of new electronic materials. smolecule.comjhuapl.edu

Table 3: Calculated Third-Order NLO Parameters for a Related Thiophene-Chalcone Derivative researchgate.net

| Parameter | Value |

| Nonlinear absorption coefficient (β) | ~10⁻⁴ cm/W |

| Nonlinear refractive index (n₂) | ~10⁻⁹ cm²/W |

| Third-order susceptibility (χ⁽³⁾) | ~10⁻⁷ esu |

| Molecular hyperpolarizability (γh) | ~10⁻²⁷ esu |

Data derived from (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl) prop‑2-en-1-one. researchgate.net

Structure Activity Relationship Sar Methodologies for Fluorophenyl Morpholine Derivatives in Academic Research

Design Principles for Systematic SAR Studies of Morpholine-Containing Compounds

Systematic SAR studies of morpholine-containing compounds are guided by several key design principles aimed at efficiently exploring chemical space and identifying promising lead candidates. sci-hub.se The morpholine (B109124) ring is a versatile scaffold frequently utilized in medicinal chemistry due to its favorable physicochemical and metabolic properties. sci-hub.se

One fundamental principle is the strategic selection of substituents on the morpholine ring and the phenyl ring. This involves considering the electronic and steric properties of different functional groups. researchgate.net For instance, introducing electron-withdrawing or electron-donating groups can modulate the electron density of the rings, which in turn can influence interactions with biological targets. researchgate.net Another key principle is the exploration of positional isomers to understand how the placement of substituents affects activity.

The concept of bioisosteric replacement is also a critical design strategy. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. For example, a hydroxyl group might be replaced with a fluorine atom to enhance metabolic stability.

Furthermore, scaffold hopping is a valuable approach where the core morpholine structure is replaced with a different heterocyclic system to explore new chemical space and potentially discover novel intellectual property. tandfonline.com Throughout these studies, maintaining a balance between potency, selectivity, and drug-like properties (e.g., solubility, permeability, metabolic stability) is a paramount consideration. sci-hub.se

| Design Principle | Description | Reference |

| Strategic Substitution | Selection of substituents on the morpholine and phenyl rings based on electronic and steric properties. | researchgate.net |

| Positional Isomerism | Exploration of different substituent positions to understand their impact on biological activity. | frontiersin.org |

| Bioisosteric Replacement | Substitution of functional groups with others having similar properties to improve drug characteristics. | tandfonline.com |

| Scaffold Hopping | Replacement of the core morpholine structure with other heterocyclic systems to explore new chemical space. | tandfonline.com |

| Property Balancing | Maintaining a balance between potency, selectivity, and drug-like properties. | sci-hub.se |

Elucidation of Positional and Substituent Effects on Molecular Interactions

The biological activity of fluorophenyl morpholine derivatives is profoundly influenced by the position of the fluorine atom on the phenyl ring and the nature of other substituents. Elucidating these effects is crucial for understanding and optimizing molecular interactions with target proteins. researchgate.net

Beyond the fluorine atom, other substituents on both the phenyl and morpholine rings play a critical role. Electron-donating groups can increase the electron density of the aromatic system, potentially enhancing pi-pi stacking interactions with aromatic amino acid residues in the binding pocket. researchgate.net Conversely, electron-withdrawing groups can create favorable electrostatic interactions. rsc.org

The size and shape of substituents (steric effects) are also paramount. Bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. The morpholine ring itself, with its oxygen atom, can act as a hydrogen bond acceptor, and its nitrogen atom can be a site for further substitution to modulate solubility and target engagement. acs.orgresearchgate.net

| Substituent/Position | Potential Effect on Molecular Interactions | Reference |

| Fluorine Position (ortho, meta, para) | Alters electronic properties, conformation, hydrogen bonding, and hydrophobic interactions. | rsc.org |

| Electron-Donating Groups | Increases electron density, potentially enhancing pi-pi stacking interactions. | researchgate.net |

| Electron-Withdrawing Groups | Can create favorable electrostatic interactions. | rsc.org |

| Bulky Substituents | Can enhance binding by filling hydrophobic pockets or cause steric hindrance. | acs.org |

| Morpholine Oxygen | Acts as a hydrogen bond acceptor. | acs.orgresearchgate.net |

| Morpholine Nitrogen | Site for substitution to modulate solubility and target engagement. | acs.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For fluorophenyl morpholine derivatives, QSAR models can predict the activity of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for further testing. nih.gov

The development of a QSAR model begins with the compilation of a dataset of compounds with known biological activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a QSAR equation that correlates the molecular descriptors with the observed biological activity. researchgate.netmdpi.com The resulting model's predictive power is then rigorously validated.

Validation is a critical step to ensure the reliability and robustness of the QSAR model. mdpi.com Internal validation techniques, such as leave-one-out cross-validation, assess the model's performance on the training set data. nih.gov External validation, where the model is used to predict the activity of a separate set of compounds (the test set) not used in model development, provides a more stringent assessment of its predictive capability. nih.govmdpi.com A statistically significant and well-validated QSAR model can be a powerful tool in the rational design of new fluorophenyl morpholine derivatives with enhanced therapeutic potential. nih.gov

| QSAR Step | Description | Reference |

| Data Set Compilation | Gathering a series of compounds with experimentally determined biological activities. | nih.gov |

| Descriptor Calculation | Generating numerical representations of molecular properties (electronic, steric, hydrophobic). | researchgate.net |

| Model Generation | Using statistical methods like MLR or PLS to correlate descriptors with activity. | researchgate.netmdpi.com |

| Internal Validation | Assessing the model's performance using techniques like leave-one-out cross-validation. | nih.gov |

| External Validation | Testing the model's predictive power on an independent set of compounds. | nih.govmdpi.com |

Ligand-Based and Structure-Based Design Approaches in Fluorophenyl Morpholine Research

In the quest to design novel fluorophenyl morpholine derivatives, researchers employ both ligand-based and structure-based computational design strategies. nih.gov These approaches, often used in a complementary fashion, leverage different sources of information to guide the drug discovery process. frontiersin.orgcore.ac.ukmdpi.com

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com Pharmacophore modeling is a key LBDD technique where the essential steric and electronic features required for biological activity are identified from a set of known active compounds. This pharmacophore model then serves as a template to search for new molecules with the desired features.

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. researchgate.net Molecular docking, a prominent SBDD method, predicts the preferred orientation and binding affinity of a ligand to its target protein. uneb.br This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps in designing molecules that fit optimally into the binding site.

In many modern drug discovery projects, including those involving fluorophenyl morpholine derivatives, an integrated approach that combines both LBDD and SBDD is employed. nih.gov For example, a pharmacophore model derived from known ligands can be used to filter a large compound library, and the resulting hits can then be subjected to molecular docking studies to refine their binding modes and prioritize them for synthesis. mdpi.com

| Design Approach | Basis of Design | Key Techniques | Reference |

| Ligand-Based Drug Design (LBDD) | Information from known active ligands. | Pharmacophore modeling, 3D-QSAR. | frontiersin.orgmdpi.com |